Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and benzamido groups. The final step involves the esterification of the carboxylate group with methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl and benzamido groups to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Uniqueness
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-5-31-18-9-7-6-8-17(18)25-22(28)20-15(3)19(24(29)30-4)23(32-20)26-21(27)16-12-10-14(2)11-13-16/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
RVPNWXPXEHNYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.